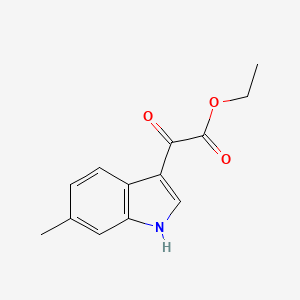
Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a methyl-substituted indole ring, and an oxoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate typically involves the condensation of 6-methylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-Methyl-3-indolyl)-2-oxoacetate
- Ethyl 2-(7-Methyl-3-indolyl)-2-oxoacetate
- Ethyl 2-(6-Methyl-2-indolyl)-2-oxoacetate
Comparison
Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research applications.
Biological Activity
Ethyl 2-(6-Methyl-3-indolyl)-2-oxoacetate is a compound belonging to the indole family, recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Indole Ring : A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
- Functional Groups : A methyl group at the 6-position and an ester group at the 2-position, which enhance its reactivity and biological interactions.
The molecular formula is C12H13NO3, with a molecular weight of approximately 231.25 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. This is consistent with findings from related indole derivatives, which have demonstrated efficacy in inhibiting microbial growth.
Anticancer Activity
The compound has been studied for its potential anticancer properties. Preliminary investigations suggest that it may influence cellular pathways associated with cancer cell proliferation and apoptosis. Notably, compounds within the indole family have been linked to tumor growth inhibition in various cancer models .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Formation of Reactive Intermediates : The compound can undergo metabolic transformations that generate reactive species capable of interacting with cellular components, potentially leading to cytotoxic effects.
- Influence on Enzymatic Pathways : Its structural features allow it to modulate various enzymatic activities involved in critical cellular processes, such as apoptosis and cell cycle regulation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study focusing on the anticancer properties of indole derivatives, this compound was evaluated in vitro against several cancer cell lines. The results indicated that the compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers such as PARP cleavage and caspase activation. These findings suggest its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)10-7-14-11-6-8(2)4-5-9(10)11/h4-7,14H,3H2,1-2H3 |
InChI Key |
KIIIACBMWMPPEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















